Pyruvonitrile, O-benzyloxime
CAS No.: 10388-98-4
Cat. No.: VC18411652
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10388-98-4 |
|---|---|
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | (1Z)-N-phenylmethoxyethanimidoyl cyanide |
| Standard InChI | InChI=1S/C10H10N2O/c1-9(7-11)12-13-8-10-5-3-2-4-6-10/h2-6H,8H2,1H3/b12-9- |
| Standard InChI Key | XCAOHAULIHZYCV-XFXZXTDPSA-N |
| Isomeric SMILES | C/C(=N/OCC1=CC=CC=C1)/C#N |
| Canonical SMILES | CC(=NOCC1=CC=CC=C1)C#N |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
Pyruvonitrile, O-benzyloxime is defined by the IUPAC name (1Z)-N-(phenylmethoxy)ethanimidoyl cyanide, reflecting its stereochemical configuration and functional groups . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 10388-98-4 | |
| Molecular Formula | ||
| Molecular Weight | 174.20 g/mol | |
| SMILES Notation | C/C(=N/OCC1=CC=CC=C1)/C#N | |
| InChIKey | XCAOHAULIHZYCV-XFXZXTDPSA-N |
The compound’s planar structure includes a nitrile group () and a benzyloxime group (), which influence its reactivity and solubility .
Spectroscopic and Computational Data
These properties suggest utility in reactions requiring nucleophilic attack at the nitrile or oxime sites.
Physicochemical Properties
Physical State and Solubility
Available data describe the compound as a powder or liquid with variations in purity (90–99%) . Its solubility profile is inferred from structural analogs:
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Polar Solvents: Likely soluble in acetonitrile and ether due to the nitrile group .
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Nonpolar Solvents: Limited solubility, consistent with the aromatic benzyl group .
Applications in Research and Industry
Pharmaceutical Intermediates
Pyruvonitrile, O-benzyloxime serves as a precursor in synthesizing bioactive molecules. The oxime group is a versatile handle for:
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Protecting Groups: Temporary masking of ketones or aldehydes during multi-step syntheses.
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Click Chemistry: Participation in Huisgen cycloadditions to form heterocycles .
Organic Synthesis
The compound’s nitrile group enables transformations such as:
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Nitrile Hydrolysis: Conversion to amides or carboxylic acids.
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Nucleophilic Substitution: Displacement with amines or thiols to form imines or thioamides .
| Supplier | Purity | Packaging | Minimum Order |
|---|---|---|---|
| Dayang Chem (Hangzhou) Co., Ltd. | 90–98% | Custom | 1 kg |
| Zibo Hangyu Biotechnology | 99% | 10 g to 1 kg | 10 g |
| Chemlyte Solutions | 99% | Grams/Kilograms | 100 g |
Pricing varies by quantity and purity, with bulk orders typically negotiated directly .
Future Research Directions
Despite its established role in synthesis, further studies are needed to elucidate:
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Catalytic Applications: Potential use in asymmetric catalysis.
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Biological Activity: Screening for antimicrobial or anticancer properties.
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Green Synthesis: Developing solvent-free or energy-efficient production methods.
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